Intramolecular N→B Proximity Determines Boron Lewis Acidity
In 1-aminonaphthalene-2-boronic acid, the amine nitrogen and boronic acid are positioned ortho to each other, enabling a direct intramolecular N→B interaction. This interaction is absent in 2‑aminonaphthalene‑1‑boronic acid, where the amine is meta to the boronic acid, and in phenylboronic acid, which lacks an amine donor entirely [1]. Density functional theory (DFT) calculations on analogous aminoboronic acid systems demonstrate that this ortho‑N→B electron donation reduces the boron Lewis acidity by approximately 2–4 pKa units compared to non‑proximal analogs [2].
| Evidence Dimension | Boron Lewis acidity (relative pKa shift) |
|---|---|
| Target Compound Data | Ortho‑amino substitution reduces boron Lewis acidity via intramolecular N→B electron donation (estimated pKa shift of –2 to –4 units) |
| Comparator Or Baseline | 2‑Aminonaphthalene‑1‑boronic acid (meta‑amino, no intramolecular N→B) and phenylboronic acid (no amine) |
| Quantified Difference | Approx. 2–4 pKa unit reduction in Lewis acidity for the ortho‑substituted compound vs. non‑proximal analogs |
| Conditions | DFT calculations on structurally analogous ortho‑aminoboronic acid systems |
Why This Matters
Modulated boron Lewis acidity directly influences cross‑coupling kinetics and chemoselectivity, enabling finer control over Suzuki–Miyaura reactions than is possible with non‑proximal isomers.
- [1] 1-Aminonaphthalene-2-boronic acid – Structural and Functional Profile. Kuujia Chemical Information Portal. View Source
- [2] Hargrove, A. E.; et al. Probing intramolecular B–N interactions in ortho‑aminomethylarylboronic acids. Duke University, 2024. View Source
